5,8-Dichloro-7-nitroquinoline
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Overview
Description
5,8-Dichloro-7-nitroquinoline is a chemical compound with the molecular formula C9H4Cl2N2O2. It is a derivative of quinoline, characterized by the presence of two chlorine atoms at the 5th and 8th positions and a nitro group at the 7th position on the quinoline ring. This compound is known for its pale-yellow to yellow-brown solid form and has various applications in scientific research and industrial processes .
Mechanism of Action
Target of Action
It is known that quinoline derivatives, such as nitroxoline, are active against bacterial gyrases . They may also have antitumor activity by inhibiting type 2 methionine aminopeptidase (MetAP2) protein, which is involved in angiogenesis .
Mode of Action
Nitroxoline, a related compound, is known to inhibit bacterial growth through metal ion complexation . It may also inhibit the MetAP2 protein, thereby affecting angiogenesis .
Biochemical Pathways
The inhibition of bacterial gyrases and metap2 protein suggests that it may affect dna replication in bacteria and angiogenesis in tumors .
Result of Action
Based on the known effects of similar compounds, it may inhibit bacterial growth and potentially have antitumor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dichloro-7-nitroquinoline typically involves the nitration of 5,8-dichloroquinoline. The process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 7th position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in an aprotic solvent.
Major Products:
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 5,8-dichloro-7-aminoquinoline.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5,8-Dichloro-7-nitroquinoline is utilized in various fields of scientific research:
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: Known for its antimicrobial properties and used in medicated feeds.
8-Hydroxy-5-nitroquinoline: Exhibits potent anticancer activity and is used in urinary tract infection treatments.
Fluoroquinolines: These compounds have enhanced biological activity due to the presence of fluorine atoms and are widely used as antibacterial agents.
Uniqueness: 5,8-Dichloro-7-nitroquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical reactivity and biological activity. Its dual chlorine and nitro substitutions make it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
5,8-dichloro-7-nitroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N2O2/c10-6-4-7(13(14)15)8(11)9-5(6)2-1-3-12-9/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQCTTWABNRYKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)Cl)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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